molecular formula C7H14N2O2 B3391278 1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one CAS No. 1545012-39-2

1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one

Cat. No.: B3391278
CAS No.: 1545012-39-2
M. Wt: 158.20 g/mol
InChI Key: IYHSQIFUXZPVFG-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol It is characterized by the presence of an imidazolidin-2-one ring substituted with a hydroxy and methyl group on the propyl chain

Preparation Methods

The synthesis of 1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with 2-hydroxy-2-methylpropyl halides under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The imidazolidin-2-one ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one can be compared with other similar compounds, such as:

    Imidazolidin-2-one: The parent compound without the hydroxy and methyl substitutions.

    1-(2-Hydroxyethyl)imidazolidin-2-one: A similar compound with a hydroxyethyl group instead of a hydroxy-2-methylpropyl group.

    1-(2-Methylpropyl)imidazolidin-2-one: A compound with a methylpropyl group but without the hydroxy substitution.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-hydroxy-2-methylpropyl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-7(2,11)5-9-4-3-8-6(9)10/h11H,3-5H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHSQIFUXZPVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545012-39-2
Record name 1-(2-hydroxy-2-methylpropyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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